BenchChemオンラインストアへようこそ!

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol

Physicochemical profiling Lipophilicity ADME prediction

This brominated benzodioxane building block (MW 245.07) is stocked at a verified ≥95% purity, offering a privileged scaffold for FBDD and antibacterial (MRSA) programs. The 7-Br atom enables orthogonal Suzuki/Buchwald diversification not possible with non-halogenated analogs, while the 6-hydroxymethyl handle supports etherification or oxidation. Replace generic benzodioxins with this regioselective, fragment-compliant intermediate (LogP ~1.4). For lab use only—request a bulk or custom synthesis quote today.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 926190-70-7
Cat. No. B3306034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
CAS926190-70-7
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)Br)CO
InChIInChI=1S/C9H9BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4,11H,1-2,5H2
InChIKeySCHRZPSJDFOTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (926190-70-7): A Versatile Small Molecule Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (CAS 926190-70-7) is a brominated benzodioxane derivative with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol [1]. This compound features a 2,3-dihydro-1,4-benzodioxin core (a fused 1,4-dioxane and benzene ring system) with a bromine atom substituted at the 7-position and a hydroxymethyl (-CH2OH) group at the 6-position . The compound is commercially available as a research-grade building block, typically supplied with a purity of ≥95% . Its structural characteristics—specifically the combination of a reactive benzylic alcohol handle, a strategically positioned bromine atom for cross-coupling chemistry, and a privileged benzodioxane pharmacophore—position it as a versatile small molecule scaffold . The compound is intended for laboratory research and further manufacturing use only, and is not approved for diagnostic or therapeutic applications [2].

Why Generic Substitution Fails: The Critical Role of the 7-Bromo Substituent and Hydroxymethyl Handle in Benzodioxane Scaffolds


While the 2,3-dihydro-1,4-benzodioxin core is a recognized privileged scaffold in medicinal chemistry [1], generic substitution among in-class compounds is scientifically unsound due to profound differences in physicochemical properties and biological activity dictated by substitution pattern. The specific combination of a 7-bromo substituent and a 6-hydroxymethyl group in this compound confers unique and quantifiable advantages over close analogs. Structure-activity relationship (SAR) studies on benzodioxane derivatives have consistently demonstrated that the position of halogen substitution critically influences both antibacterial potency and target engagement. For instance, in a series of benzodioxane-benzamide bacterial cell division inhibitors, 6- and 7-chlorination of the benzodioxane ring enhanced anti-Staphylococcus aureus activity, with the activity primarily residing with the S enantiomeric form [2]. Similarly, lipophilic substituents at the benzodioxane C(7) position dramatically improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) to MIC values in the range of 0.2–2.5 μg/mL, whereas hydrophilic substituents at the same position were deleterious [3]. These findings establish that the 7-position of the benzodioxane nucleus is a critical pharmacophoric hotspot for lipophilic substitution, and that simply interchanging with a non-brominated analog (e.g., 2,3-dihydro-1,4-benzodioxin-6-ylmethanol, CAS 39270-39-8) or a differently substituted isomer would eliminate the key bromine atom required for both halogen bonding interactions and Suzuki-Miyaura cross-coupling diversification. The hydroxymethyl group at the 6-position further differentiates this compound by providing a reactive handle for etherification, esterification, or oxidation that is absent in simple bromobenzodioxins . Therefore, the precise regiochemistry and functional group complementarity of this compound are non-interchangeable with other benzodioxane derivatives and must be carefully matched to the intended synthetic or biological application.

Product-Specific Quantitative Evidence Guide: (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol vs. Key Analogs


Evidence Item 1: Physicochemical Differentiation – Lipophilicity and Polar Surface Area Relative to Non-Brominated Analog

The presence of the bromine atom at the 7-position significantly increases the lipophilicity of (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol compared to its non-brominated analog, 2,3-dihydro-1,4-benzodioxin-6-ylmethanol (CAS 39270-39-8). The target compound exhibits a computed XLogP3-AA value of 1.4 [1], whereas the non-brominated analog has an ACD/LogP of 1.00 . This represents a 40% increase in predicted logP, which correlates with enhanced membrane permeability and potentially improved oral bioavailability. The polar surface area (PSA) remains similar between the two compounds (38.69 Ų for the target [1] vs. approximately 38–40 Ų for the non-brominated analog, estimated based on structural similarity), indicating that the increase in lipophilicity is achieved without a significant penalty in polarity. This balance is often desirable in drug design for optimizing absorption and distribution properties while maintaining solubility.

Physicochemical profiling Lipophilicity ADME prediction Lead optimization

Evidence Item 2: Synthetic Utility – Strategic Orthogonal Reactivity via 7-Bromo Substituent for Cross-Coupling Diversification

The 7-bromo substituent on the benzodioxane ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This orthogonal reactivity is not present in the non-halogenated analog (CAS 39270-39-8), which lacks a suitable leaving group for such transformations. In a published synthetic route for a structurally related intermediate, 7-bromo-2,3-dihydro-1,4-benzodioxin-2-yl methyl ether (CAS not specified) was lithiated and subsequently converted to the corresponding boronic acid via reaction with triisopropyl borate, enabling downstream Suzuki coupling with bromo-iodo aromatic partners [1]. This demonstrates the feasibility of using 7-bromo-benzodioxane derivatives as key intermediates in modular synthetic sequences. The target compound, with its additional benzylic alcohol handle at the 6-position, offers dual points for orthogonal functionalization: the bromine atom can participate in cross-coupling to introduce aryl, heteroaryl, or amine diversity, while the hydroxymethyl group can be independently oxidized to an aldehyde/carboxylic acid, alkylated, or used to attach linkers for bioconjugation or affinity tags.

Synthetic chemistry Cross-coupling Suzuki-Miyaura Fragment elaboration

Evidence Item 3: Biological Relevance – The 7-Position of Benzodioxane as a Critical Pharmacophoric Hotspot for Lipophilic Substitution

SAR studies on 3-(benzodioxan-2-ylmethoxy)-2,6-difluorobenzamide derivatives have established that substitution at the 7-position of the benzodioxane nucleus is a critical determinant of antibacterial activity. In a 2016 study by Straniero et al., lipophilic substituents at benzodioxane C(7) improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains to MIC values in the range of 0.2–2.5 μg/mL, whereas hydrophilic substituents at the same position were deleterious [1]. In an earlier study, 6- and 7-chlorination of the benzodioxane ring enhanced anti-Staphylococcus aureus activity, with the activity primarily residing with the S enantiomeric form [2]. These findings provide class-level evidence that the 7-position of the benzodioxane scaffold is a pharmacophoric hotspot where lipophilic substitution (such as bromine) can dramatically enhance target engagement and antibacterial potency. While the exact MIC value for (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol itself is not reported in these studies, the consistent SAR trend across multiple benzodioxane series strongly supports the hypothesis that the 7-bromo substituent confers a measurable advantage over non-halogenated or differently substituted analogs in antibacterial target binding.

Antibacterial drug discovery FtsZ inhibition MRSA Structure-activity relationship

Evidence Item 4: Scaffold Versatility – Benzodioxane Core as a Privileged Structure in Multiple Target Classes

The 2,3-dihydro-1,4-benzodioxin scaffold is a recognized privileged structure that appears in potent inhibitors across diverse target classes. Key examples include: (1) D4476, a selective casein kinase 1 (CK1) and ALK5 inhibitor containing a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which displays an in vitro IC50 of 0.3 μM for CK1 and >20-fold selectivity over SAPK2/p38 ; (2) SF2523, a dual PI3K/BRD4 inhibitor incorporating a 2,3-dihydro-1,4-benzodioxin-6-yl group, with IC50 values of 16 nM for PI3K and 241 nM/1,550 nM for BRD4 bromodomains 1 and 2 ; and (3) a series of 1,4-benzodioxine derivatives with carboxylic acid/amide at C2 and ether at C6/C7 that exhibited LTB4 antagonist activity with IC50 values of 288, 439, and 477 nM [1]. (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol provides a minimally elaborated version of this core, offering a clean starting point for fragment-based screening or fragment growth. Its low molecular weight (245.07 g/mol) and compliance with Lipinski's Rule of Five (HBD=1, HBA=3, MW<500, logP=1.4) [2] make it an ideal fragment for FBDD campaigns, where it can serve as a starting point for elaboration toward kinase, GPCR, or epigenetic targets.

Kinase inhibition PI3K/Akt/mTOR pathway Anti-inflammatory Fragment-based drug discovery

Best Research and Industrial Application Scenarios for (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol Based on Quantitative Evidence


Scenario 1: Fragment-Based Drug Discovery (FBDD) for Kinase, GPCR, or Epigenetic Targets

This compound is ideally suited as a low-molecular-weight (245.07 g/mol) fragment for FBDD campaigns targeting kinases, GPCRs, or bromodomain-containing proteins. The 2,3-dihydro-1,4-benzodioxin core is a validated privileged scaffold that has yielded potent inhibitors such as D4476 (CK1 IC50 = 0.3 μM) and SF2523 (PI3K IC50 = 16 nM) . The 7-bromo and 6-hydroxymethyl groups provide two orthogonal vectors for fragment growth via cross-coupling and O-alkylation/oxidation, respectively. Compliance with Lipinski's Rule of Five [1] and favorable physicochemical properties (XLogP3-AA = 1.4) [2] ensure solubility and permeability characteristics compatible with fragment screening assays.

Scenario 2: Synthesis of Benzodioxane-Based Antibacterial Agents Targeting FtsZ

Based on SAR evidence that lipophilic substitution at the 7-position of the benzodioxane nucleus enhances antibacterial activity against MRSA (MIC = 0.2–2.5 μg/mL) [3], this compound can serve as a key intermediate for synthesizing novel FtsZ-targeting antibacterial agents. The 7-bromo substituent mimics the lipophilic character required for potent activity, while the 6-hydroxymethyl group can be elaborated to attach the 2,6-difluorobenzamide warhead essential for FtsZ inhibition. The S enantiomeric form of related 6,7-dichloro-benzodioxane derivatives showed superior activity [4], suggesting that chiral resolution or asymmetric synthesis of this scaffold may yield even more potent analogs.

Scenario 3: Modular Synthesis of Diverse Compound Libraries via Parallel Cross-Coupling

The 7-bromo substituent enables rapid diversification of the benzodioxane core via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This orthogonal reactivity is not available in the non-halogenated analog (CAS 39270-39-8) [5]. In a published synthetic sequence, a structurally related 7-bromo-benzodioxane intermediate was lithiated and converted to a boronic acid for downstream Suzuki coupling [6]. The target compound can be used in parallel synthesis workflows to generate dozens to hundreds of analogs with diverse aryl, heteroaryl, or amine substituents at the 7-position, enabling rapid SAR exploration in hit-to-lead campaigns.

Scenario 4: Synthesis of LTB4 Antagonists and Anti-Inflammatory Agents

A series of 1,4-benzodioxine derivatives bearing ether groups at the C6 or C7 position have demonstrated promising in vitro LTB4 antagonist activity with IC50 values ranging from 288 to 477 nM [7]. The 6-hydroxymethyl group in the target compound can be readily oxidized to a carboxylic acid or converted to an ether, aligning with the structural requirements for anti-inflammatory LTB4 antagonist activity. This compound thus represents a versatile starting material for synthesizing novel LTB4 antagonists with potential applications in treating inflammatory diseases such as asthma and arthritis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.